molecular formula C20H16BrN3OS2 B273849 3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

Cat. No. B273849
M. Wt: 458.4 g/mol
InChI Key: XUYMQWJTGBEOEZ-GSKQFGKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been found to possess significant biological activity and has been the subject of extensive research in recent years.

Mechanism of Action

The exact mechanism of action of 3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is not well understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve antioxidant status. It has also been found to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. It can be used in various assays to study the effects of the compound on different cell lines and animal models. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as diabetes and epilepsy. Furthermore, the development of analogs and derivatives of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a synthetic compound with significant biological activity. Its broad range of biological activities and potential use in the treatment of various diseases make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and analogs.

Synthesis Methods

The synthesis of 3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one involves the reaction of 4-bromoaniline, 2-amino-3-methylbenzothiazole, and allyl isothiocyanate with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to yield the desired compound. The purity and identity of the compound can be confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Scientific Research Applications

3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one has been found to possess various biological activities such as antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory, and anticonvulsant properties. It has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, epilepsy, and diabetes.

properties

Molecular Formula

C20H16BrN3OS2

Molecular Weight

458.4 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-(3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16BrN3OS2/c1-3-12-24-18(25)17(19-23(2)15-6-4-5-7-16(15)26-19)27-20(24)22-14-10-8-13(21)9-11-14/h3-11H,1,12H2,2H3/b19-17-,22-20?

InChI Key

XUYMQWJTGBEOEZ-GSKQFGKRSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=NC4=CC=C(C=C4)Br)S3)CC=C

SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)Br)S3)CC=C

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)Br)S3)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.